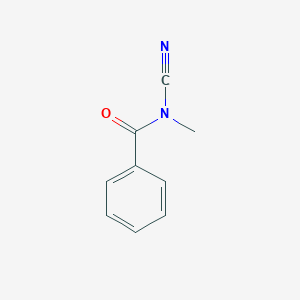

N-Cyano-N-methylbenzamide

Description

BenchChem offers high-quality N-Cyano-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cyano-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13829-13-5 |

|---|---|

Molecular Formula |

C9H8N2O |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

N-cyano-N-methylbenzamide |

InChI |

InChI=1S/C9H8N2O/c1-11(7-10)9(12)8-5-3-2-4-6-8/h2-6H,1H3 |

InChI Key |

OKBXASTWVGECGC-UHFFFAOYSA-N |

SMILES |

CN(C#N)C(=O)C1=CC=CC=C1 |

Canonical SMILES |

CN(C#N)C(=O)C1=CC=CC=C1 |

Synonyms |

Benzamide, N-cyano-N-methyl- (8CI,9CI) |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and molecular properties of N-Cyano-N-methylbenzamide

Technical Guide: -Cyano- -methylbenzamide

A Versatile Electrophile for Guanylation and Heterocycle Synthesis

Part 1: Chemical Identity & Structural Distinction

Critical Distinction: Researchers must distinguish between the target compound (

-

Target Compound:

-Cyano- -

Common Isomer: 4-Cyano-

-methylbenzamide .[1] The cyano group is attached to the para-position of the phenyl ring.

This guide focuses exclusively on the

Molecular Properties Table[1][2]

| Property | Data | Notes |

| IUPAC Name | ||

| CAS Number | 13829-13-5 | Distinct from 36268-62-9 (4-cyano isomer) |

| Formula | ||

| Molecular Weight | 160.17 g/mol | |

| Structure | Acyl cyanamide functional group | |

| Physical State | Low-melting solid or oil | Depends on purity; often waxy |

| Solubility | Hydrolytically unstable in acidic water |

Part 2: Synthesis Protocol

Methodology: Electrophilic

The most robust synthesis involves the reaction of

Reagents

-

Substrate:

-Methylbenzamide (1.0 equiv) -

Reagent: Cyanogen Bromide (BrCN) (1.2 equiv) [DANGER: Highly Toxic]

-

Base: Sodium Hydride (NaH) (1.5 equiv) or Sodium Acetate (NaOAc) for milder conditions.

-

Solvent: Anhydrous THF or MeOH (depending on base choice).

Step-by-Step Protocol

-

Activation: In a flame-dried round-bottom flask under inert atmosphere (

), dissolve -

Deprotonation: Cool to 0°C. Add NaH portion-wise. Stir for 30 minutes until

evolution ceases. The solution will contain the sodium amidate species. -

Cyanation: Prepare a solution of BrCN in THF (handle in fume hood). Add dropwise to the amidate solution at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by TLC (the product is less polar than the starting amide).

-

Workup: Quench with saturated

. Extract with EtOAc ( -

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Safety Note: BrCN releases HCN upon contact with acid or moisture. All glassware must be quenched with bleach (sodium hypochlorite) before removal from the hood.

Part 3: Reaction Mechanism & Reactivity

Mechanism Diagram: Synthesis and Guanylation

The following diagram illustrates the synthesis via BrCN and the subsequent activation with TMSCl to form the reactive

Figure 1: Synthetic pathway from amide precursor to guanidine derivatives via the acyl cyanamide intermediate.

Key Applications

1. Guanylation (The Looper Protocol)

The primary utility of

-

Mechanism: The nitrile nitrogen is not sufficiently electrophilic on its own. Addition of Chlorotrimethylsilane (TMSCl) promotes a rearrangement to a transient

-silylcarbodiimide . -

Nucleophilic Attack: An external amine attacks the central carbon of the carbodiimide, yielding the guanidine.

-

Reference: Looper, R. E., et al. J. Org. Chem. 2011, 76, 6967.

2. Heterocycle Synthesis

The

-

Quinazolinones: Reaction with anthranilic acid derivatives allows for cyclization to form quinazolinone cores, a scaffold common in bioactive alkaloids.

-

Von Braun Degradation: While typically a degradation product, the stable

-cyanoamide can be used to reverse-engineer specific amine fragments or transfer the cyano group in complex synthesis.

Part 4: Characterization & Spectroscopy

To validate the synthesis of

| Technique | Expected Signal | Interpretation |

| FT-IR | ~2220–2250 cm⁻¹ | C≡N Stretch. Distinctly stronger and sharper than typical alkyl nitriles due to conjugation with the amide N. |

| FT-IR | ~1680–1700 cm⁻¹ | C=O Stretch. Amide carbonyl. Shifted slightly higher than |

| ¹H NMR | δ ~3.3–3.5 ppm (s, 3H) | N-Methyl. Significant downfield shift compared to |

| ¹³C NMR | ~110–115 ppm | C≡N Carbon. Characteristic nitrile carbon signal. |

Part 5: Safety & Handling

-

Cyanogen Bromide (BrCN): Used in synthesis.[4] It is a solid with high vapor pressure. It is neurotoxic and releases HCN on hydrolysis. Always use a bleach trap for waste.

-

Sensitization:

-cyanoamides are potent skin sensitizers (Skin Sens. 1). Wear double nitrile gloves and work in a fume hood. -

Stability: Store at 2–8°C under inert gas. Moisture can hydrolyze the N-CN bond, reverting it to the amide or forming urea derivatives.

References

-

Looper, R. E., Haussener, T. J., & Mack, J. B. (2011). Chlorotrimethylsilane Activation of Acylcyanamides for the Synthesis of Mono-N-acylguanidines. The Journal of Organic Chemistry, 76(16), 6967–6971.

-

Liang, H., Bao, L., Du, Y., Zhang, Y., Pang, S., & Sun, C. (2017).[5] Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines.[5] Synlett, 28(20), 2675–2679.[5]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20261950, N-Cyano-N-methylbenzamide.

-

Organic Syntheses. (1941). Cyanogen Bromide and N-Methyl-1-naphthylcyanamide (General Procedure).[4] Organic Syntheses, Coll. Vol. 1, p.107.[6]

Sources

- 1. chemscene.com [chemscene.com]

- 2. N-(2-Benzoyl-4-chlorophenyl)-N-methylglycinamide | C16H15ClN2O2 | CID 12746775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]

- 6. Methylcyanamide | C2H4N2 | CID 119415 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Cyano-N-methylbenzamide: Synthesis, Identification, and Applications

This technical guide provides a comprehensive overview of N-Cyano-N-methylbenzamide, a compound of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical identity, modern synthetic approaches, and potential applications.

Core Chemical Identification

Precise identification is the cornerstone of any chemical study. N-Cyano-N-methylbenzamide is a distinct molecule that should not be confused with its isomer, 4-Cyano-N-methylbenzamide, which bears the cyano group on the benzene ring. The core identifiers for N-Cyano-N-methylbenzamide are summarized below.

| Identifier | Value | Source |

| CAS Number | 13829-13-5 | [1] |

| Molecular Formula | C₉H₈N₂O | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| IUPAC Name | N-cyano-N-methylbenzamide | [1] |

| Canonical SMILES | CN(C#N)C(=O)C1=CC=CC=C1 | [1] |

| InChI Key | OKBXASTWVGECGC-UHFFFAOYSA-N | [1] |

Synthesis of N-Cyano-N-methylbenzamide: A Modern Approach

The synthesis of N-cyano amides has been advanced by the development of novel methodologies that offer high efficiency and broad substrate scope.[2][3] A recently reported "umpolung" cyanation strategy provides a state-of-the-art method for the preparation of N-cyano amides, including N-Cyano-N-methylbenzamide.[2][3] This approach utilizes a reversal of polarity at the amide nitrogen, enabling a direct nucleophilic cyanation.

Synthetic Workflow Overview

The synthesis involves a two-step process starting from N-methylbenzamide. The first step is the conversion of the amide to an O-tosyl hydroxamate, which then serves as an electrophilic nitrogen source for the subsequent cyanation.

Caption: Synthetic workflow for N-Cyano-N-methylbenzamide.

Detailed Experimental Protocol

This protocol is adapted from the general method described by Dai, et al. (2025).[2][3]

Step 1: Synthesis of O-Tosyl-N-methylbenzohydroxamate

-

To a solution of N-methylbenzamide (1.0 equiv.) in a suitable aprotic solvent (e.g., THF, DCM), add a non-nucleophilic base (e.g., NaH, 1.2 equiv.) portion-wise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equiv.) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford O-Tosyl-N-methylbenzohydroxamate.

Step 2: Synthesis of N-Cyano-N-methylbenzamide

-

To a solution of O-Tosyl-N-methylbenzohydroxamate (1.0 equiv.) in anhydrous acetonitrile (MeCN, 0.05 M), add cesium fluoride (CsF, 2.0 equiv.).

-

Cool the mixture to 0 °C and add trimethylsilyl cyanide (TMSCN, 1.5 equiv.) dropwise.

-

Stir the reaction at 0 °C for 8-20 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-Cyano-N-methylbenzamide.

Physicochemical and Spectroscopic Characterization

While specific experimental data for N-Cyano-N-methylbenzamide is not extensively published, its structural features allow for the prediction of its key analytical characteristics.

| Property | Predicted Value/Characteristic |

| Physical State | Likely a solid at room temperature. |

| Solubility | Expected to be soluble in polar organic solvents. |

| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~3.0-3.5 ppm) and aromatic protons of the benzoyl group (multiplet, ~7.4-7.8 ppm). |

| ¹³C NMR | Resonances for the methyl carbon, aromatic carbons, the amide carbonyl carbon, and the nitrile carbon. |

| IR Spectroscopy | Characteristic absorption bands for the C≡N stretch (~2200-2260 cm⁻¹) and the C=O stretch of the amide (~1650-1700 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (160.17 g/mol ). |

Applications in Research and Development

The N-cyano amide moiety is a significant pharmacophore and a versatile synthetic intermediate.[2][3] While specific applications of N-Cyano-N-methylbenzamide are not widely documented, its chemical nature suggests several potential areas of use.

Role in Medicinal Chemistry

The cyanamide functional group is present in a number of biologically active compounds, including agrochemicals and pharmaceuticals.[4] The introduction of a cyano group can modulate the electronic properties and binding interactions of a molecule with biological targets. N-cyano amides can act as bioisosteres for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Synthetic Intermediate

N-cyano amides are valuable precursors for the synthesis of more complex nitrogen-containing heterocycles.[2][3] The cyano group can undergo various transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, providing a handle for further molecular elaboration.

Sources

The Thermodynamic Stability of N-Acyl Cyanamide Derivatives: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Foreword: Understanding the Duality of N-Acyl Cyanamides

N-Acyl cyanamides are a fascinating class of organic compounds characterized by an sp²-hybridized nitrogen atom bonded to both a carbonyl and a nitrile group.[1] This unique structural arrangement imparts a dual reactivity: the molecule possesses an acidic proton on the nitrogen (with pKa values typically in the range of 2-4), making it susceptible to salt formation, yet it can also be coaxed into acting as an electrophilic agent for constructing more complex nitrogen-containing scaffolds like guanidines and heterocycles.[2] However, this same electronic framework that makes them versatile synthetic intermediates also predisposes them to various pathways of thermodynamic instability.

This guide provides an in-depth exploration of the factors governing the stability of N-acyl cyanamide derivatives. Moving beyond a simple catalog of reactions, we will delve into the mechanistic underpinnings of their primary decomposition and isomerization pathways. For researchers in synthetic chemistry and professionals in drug development, a thorough understanding of these stability issues is not merely academic; it is critical for designing robust synthetic routes, ensuring the long-term integrity of active pharmaceutical ingredients (APIs), and developing reliable analytical methods.

The Core of Instability: Electronic Structure and Isomerization

The thermodynamic stability of an N-acyl cyanamide is intrinsically linked to its electronic structure. The presence of two powerful electron-withdrawing groups (acyl and cyano) on the same nitrogen atom significantly influences bond strengths and electron distribution, creating a molecule primed for rearrangement.

The most significant and prevalent pathway of instability for N-acyl cyanamides is their isomerization to highly reactive N-acyl carbodiimides . This transformation is a critical consideration in their synthesis, purification, and storage.

Caption: Primary isomerization pathway of N-acyl cyanamides.

This rearrangement can be initiated thermally or catalyzed by bases. While the parent cyanamide can isomerize to carbodiimide through photochemical or thermal processes on surfaces like water ice, the N-acyl derivatives often exhibit this behavior under much milder conditions.[3] In many synthetic applications, this isomerization is intentionally triggered. For example, activation with chlorotrimethylsilane (TMSCl) is proposed to generate a reactive N-silyl-N'-acylcarbodiimide intermediate, which readily reacts with amines to form N-acylguanidines.[2][4] This process effectively circumvents the issue of salt formation that occurs when reacting the acidic N-acyl cyanamide directly with basic amines.[2]

Pathways of Degradation and Transformation

Beyond simple isomerization, N-acyl cyanamides are susceptible to several other degradation pathways, particularly under forcing conditions or in the presence of specific reagents.

Decomposition and Radical-Mediated Reactions

While N-acyl cyanamides are valuable synthetic precursors, their stability can be compromised under certain reactive conditions. Some highly reactive cyanating agents used in their synthesis are known to exhibit strong exothermic decomposition upon heating, a property that underscores the energetic nature of these types of molecules.[5][6]

A significant transformation pathway involves their reaction under radical conditions. Pioneering work has shown that N-acyl cyanamides can undergo radical cascade reactions to generate complex tricyclic guanidine derivatives, which are found in natural products.[5][7] This reactivity highlights a specific mode of instability where the cyano group participates in intramolecular radical additions.

Caption: Radical cascade transformation of N-acyl cyanamides.

Rearrangements Involving Nucleophilic Addition

The cyanamide moiety can be activated by nucleophilic attack. For instance, a one-pot radical approach for synthesizing N-acylguanidines involves the initial hydrothiolation of the N-acyl cyanamide. This is followed by a spontaneous 1,3-migration of the acyl group from the cyanamide nitrogen to the newly formed isothiourea nitrogen.[8] This rearrangement demonstrates the lability of the N-acyl bond under conditions where the electronic nature of the cyanamide group is modulated by a nucleophilic addition.

Factors Influencing Thermodynamic Stability

The stability of a given N-acyl cyanamide derivative is not absolute but is influenced by a combination of electronic, steric, and environmental factors.

| Factor Category | Specific Factor | Impact on Stability | Mechanistic Rationale |

| Electronic | Electron-withdrawing groups on the acyl moiety | Generally Decreases Stability | Increases the acidity of the N-H proton, potentially facilitating base-catalyzed isomerization. Stabilizes the transition state for nucleophilic attack or rearrangement. |

| Electron-donating groups on the acyl moiety | Generally Increases Stability | Reduces the acidity of the N-H proton. May destabilize anionic intermediates required for rearrangement. | |

| Steric | Bulky substituents near the N-acyl cyanamide core | Can Increase Stability | Steric hindrance can kinetically block pathways for nucleophilic attack or intermolecular decomposition. This principle is used to create stable N-acylimidazoles.[9] |

| Environmental | Presence of Base | Significantly Decreases Stability | Deprotonation of the acidic N-H facilitates the isomerization to the more reactive acyl carbodiimide.[10] |

| Elevated Temperature | Significantly Decreases Stability | Provides the activation energy for thermal decomposition and isomerization pathways, such as the Curtius-like rearrangements or fragmentation.[11][12] | |

| Protic Solvents (e.g., water, alcohols) | Can Decrease Stability | Can act as nucleophiles, leading to hydrolysis or addition products, although this is often slow without a catalyst. |

Methodologies for Stability Assessment

Evaluating the stability of N-acyl cyanamide derivatives requires robust analytical protocols. A multi-faceted approach combining chromatographic monitoring, thermal analysis, and computational modeling provides the most comprehensive understanding.

Experimental Protocols for Stability Profiling

Protocol 1: Isothermal Stability Study using HPLC-UV

This protocol is a self-validating system for determining the kinetic stability of a compound under defined conditions.

-

Objective: To quantify the rate of degradation or isomerization of an N-acyl cyanamide derivative at a specific temperature and in a chosen solvent system.

-

Methodology:

-

Standard Preparation: Prepare a stock solution of the N-acyl cyanamide derivative of known concentration in a suitable solvent (e.g., acetonitrile). Also, prepare a stock solution of a stable, internal standard that does not co-elute with the analyte or its expected degradants.

-

Reaction Setup: In a thermostatically controlled vial (e.g., at 40°C), prepare the test solution by adding a known volume of the stock solution and the internal standard to the test solvent (e.g., a buffered aqueous solution or organic solvent).

-

Time-Point Sampling (t=0): Immediately after preparation, withdraw an aliquot, quench any reaction if necessary (e.g., by dilution in cold mobile phase), and inject it into a calibrated HPLC-UV system.

-

Kinetic Monitoring: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), repeat the sampling and injection process.

-

Data Analysis: For each time point, calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Plot the natural logarithm of this ratio against time. The slope of this line corresponds to the negative of the first-order rate constant (-k) for the degradation. The half-life (t₁/₂) can be calculated as 0.693/k.

-

-

Causality and Self-Validation: The use of an internal standard corrects for any variations in injection volume or detector response, ensuring the integrity of the kinetic data. The appearance of new peaks corresponding to degradants (e.g., the isomerized carbodiimide) should be monitored to validate the degradation pathway.

Protocol 2: Screening for Thermal Events using Differential Scanning Calorimetry (DSC)

-

Objective: To rapidly screen for thermal instability, such as sharp exothermic decomposition events.

-

Methodology:

-

Sample Preparation: Accurately weigh a small amount (1-5 mg) of the solid N-acyl cyanamide derivative into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30 °C to 400 °C) under an inert nitrogen atmosphere.

-

Data Analysis: Monitor the heat flow to the sample relative to the reference. A sharp, positive peak (exotherm) indicates a decomposition event, releasing energy. The onset temperature of this exotherm is a critical indicator of the thermal stability limit.

-

-

Causality and Self-Validation: This method directly measures the heat released during decomposition. Correlating the DSC data with thermogravimetric analysis (TGA), which measures mass loss, can distinguish between decomposition with volatile products and simple phase transitions.[12]

Caption: Workflow for an HPLC-based kinetic stability study.

Computational Chemistry Approaches

In the absence of direct calorimetric data, computational methods like Density Functional Theory (DFT) are invaluable.[13] They can be used to:

-

Calculate Reaction Energetics: Determine the relative energies of the N-acyl cyanamide and its corresponding N-acyl carbodiimide isomer to predict the thermodynamic favorability of the rearrangement.

-

Model Transition States: Locate the transition state for isomerization or decomposition and calculate the activation energy barrier, providing insight into the kinetic stability.

-

Rationalize Substituent Effects: Systematically modify the structure in silico to predict how different R-groups will impact stability, guiding the design of more robust molecules.

Strategies for Enhancing Stability

For practical applications, particularly in agrochemicals and pharmaceuticals, enhancing the stability of the N-acyl cyanamide core is often necessary.[10][14]

-

Salt Formation: The most straightforward method for handling these acidic compounds is to convert them into their corresponding alkali metal salts (e.g., potassium salts).[2] These salts are often more crystalline, less reactive, and shelf-stable. They can be conveniently weighed and dissolved for subsequent reactions, where the active N-acyl cyanamide can be regenerated in situ or, as is often the case, the salt is used directly.[4]

-

Structural Modification: As suggested by the principles in Section 3, stability can be engineered into the molecule. Introducing bulky flanking groups can sterically shield the reactive core. Tuning the electronic properties of the acyl group by avoiding strongly electron-withdrawing substituents can also mitigate instability.

Conclusion

N-acyl cyanamide derivatives are potent synthetic building blocks, but their utility is tempered by inherent thermodynamic instability. The primary liability is their propensity to isomerize to reactive N-acyl carbodiimides, a process influenced by heat, base, and the electronic nature of the molecule. Additionally, they are susceptible to radical-initiated cyclizations and other rearrangements. A comprehensive assessment of stability, employing kinetic studies by HPLC, thermal analysis by DSC, and predictive computational modeling, is essential for any research or development program involving these compounds. By understanding these degradation pathways and implementing stabilization strategies such as salt formation, researchers can confidently and safely harness the synthetic potential of N-acyl cyanamides.

References

-

Galy, A., et al. (2012). The Cyanamide Moiety, Synthesis and Reactivity. Synlett, 23(15), 2259-2262. Available at: [Link]

-

Prabhath, M. R. R., et al. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 22(4), 615. Available at: [Link]

-

Morrill, L. C. (2018). Introduction to cyanamides. Cardiff University. Available at: [Link]

-

Ayres, J. N., et al. (2018). Synthesis and Reactivity of N-Allenyl Cyanamides. Organic Letters, 20(17), 5432-5436. Available at: [Link]

-

Looper, R. E., et al. (2011). Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines. The Journal of Organic Chemistry, 76(17), 6967-6971. Available at: [Link]

-

Maestri, G., et al. (2012). Rearrangements of N-acyl isothioureas. Alternate access to acylguanidines from cyanamides. Organic Letters, 14(21), 5538-5541. Available at: [Link]

-

Looper, R. E., et al. (2011). Chlorotrimethylsilane Activation of Acylcyanamides for the Synthesis of Mono-N-acylguanidines. Organic Chemistry Portal. Available at: [Link]

-

Ayres, J. N., et al. (2018). Synthesis and Reactivity of N-Allenyl Cyanamides. ResearchGate. Available at: [Link]

- N/A

-

Duvernay, F., et al. (2005). Carbodiimide production from cyanamide by UV irradiation and thermal reaction on amorphous water ice. The Journal of Physical Chemistry A, 109(4), 603-608. Available at: [Link]

- N/A

-

Wikipedia. Curtius rearrangement. Available at: [Link]

-

Katritzky, A. R., et al. (2002). Stability Studies of N-Acylimidazoles. Helvetica Chimica Acta, 85(10), 3535-3543. Available at: [Link]

- N/A

-

Malamas, M. S., et al. (2020). Design and synthesis of cyanamides as potent and selective N-acylethanolamine acid amidase inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115195. Available at: [Link]

- N/A

-

Prabhath, M. R. R., et al. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. ResearchGate. Available at: [Link]

- N/A

- N/A

-

Jové, A., et al. (2026). Combined mass spectrometry and computational analysis of cyanine dyes and their structural analogues. RSC Advances, 16(8), 6432-6442. Available at: [Link]

- N/A

- N/A

- N/A

- N/A

- N/A

- N/A

- N/A

- N/A

-

Lyon, R. E. (2000). Thermal Decomposition of Cyanate Ester Resins. Federal Aviation Administration. Available at: [Link]

- N/A

- N/A

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbodiimide production from cyanamide by UV irradiation and thermal reaction on amorphous water ice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chlorotrimethylsilane Activation of Acylcyanamides for the Synthesis of Mono-N-acylguanidines [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. Rearrangements of N-acyl isothioureas. Alternate access to acylguanidines from cyanamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 12. rosap.ntl.bts.gov [rosap.ntl.bts.gov]

- 13. Combined mass spectrometry and computational analysis of cyanine dyes and their structural analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and synthesis of cyanamides as potent and selective N-acylethanolamine acid amidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action of N-Cyano-N-methylbenzamide in Electrophilic Cyanation

The following technical guide details the mechanism, utility, and experimental application of N-Cyano-N-methylbenzamide as an electrophilic cyanating agent.

Executive Summary

N-Cyano-N-methylbenzamide (CAS: 13829-13-5) represents a specialized class of electrophilic cyanating reagents known as N-acyl cyanamides . While less ubiquitous than its sulfonyl analogue (N-cyano-N-phenyl-p-toluenesulfonamide, NCTS), this reagent offers a distinct reactivity profile due to the modulation of the leaving group ability.

This guide delineates the molecular mechanism of cyano-group transfer, focusing on the cleavage of the N–CN bond activated by the benzamide moiety. It is primarily utilized in transition-metal-catalyzed C–H activation protocols (e.g., Rh(III), Co(III)) to install nitrile groups on arenes and heterocycles, a critical transformation in medicinal chemistry for bioisostere development.

Chemical Profile & Reagent Design

The efficacy of N-Cyano-N-methylbenzamide relies on the "activation" of the nitrile group via the electron-withdrawing N-acyl substituent.

| Property | Specification |

| Chemical Structure | Ph-CO-N(Me)-CN |

| Molecular Weight | 160.17 g/mol |

| Role | Electrophilic Cyanating Agent (CN source) |

| Leaving Group | N-methylbenzamide anion ([PhCONMe]⁻) |

| Reactivity Class | N-Acyl Cyanamide (Milder than N-Sulfonyl Cyanamides) |

| Key Advantage | Tunable reactivity; avoids sulfonamide byproducts; atom-economical relative to hypervalent iodine reagents. |

The "Leaving Group" Logic

The core mechanistic principle is the nucleofugality of the amide anion.

-

NCTS (Sulfonamide): Leaving group pKa ~10. Highly reactive, sometimes unstable.

-

N-Cyano-N-methylbenzamide: Leaving group pKa ~15. More stable, requiring specific activation (Lewis Acid or Transition Metal) to trigger N–CN bond fission. This allows for higher selectivity in complex molecule late-stage functionalization.[1]

Mechanism of Action

The mechanism typically proceeds via a Transition-Metal-Catalyzed C–H Activation pathway. The reagent does not act via simple SN2 attack in these systems but rather intercepts a metallacycle intermediate.

The Catalytic Cycle (Rh(III) Example)

-

C–H Activation: The active catalyst (e.g., Cp*Rh(III)) coordinates to a directing group (DG) on the substrate (arene). A concerted metalation-deprotonation (CMD) event forms a five-membered Rhodacycle .

-

Coordination: N-Cyano-N-methylbenzamide coordinates to the metal center, likely via the nitrile nitrogen or the amide carbonyl, increasing the electrophilicity of the cyano carbon.

-

Migratory Insertion / Ligand Exchange: The aryl group on the metal attacks the electrophilic cyano group. This is the critical N–CN cleavage step.

-

Contrast: Unlike N-halosuccinimides (oxidative addition), N-cyano amides typically undergo an insertion-elimination sequence.

-

-

Elimination: The nitrile product is released, and the N-methylbenzamide anion remains bound to the metal.

-

Protonolysis: The catalytic cycle closes by protonation of the amide anion (by the acid generated in step 1), regenerating the active catalyst and releasing free N-methylbenzamide.

Visualization: Catalytic Cycle

The following diagram illustrates the Rh(III)-catalyzed pathway, highlighting the specific role of the N-Cyano-N-methylbenzamide reagent.

Caption: Figure 1. Mechanism of Rh(III)-catalyzed C-H cyanation using N-Cyano-N-methylbenzamide. The reagent acts as an electrophilic "CN+" equivalent via N-CN bond insertion.

Experimental Protocol: C–H Cyanation of Indoles

This protocol is synthesized from standard methodologies for N-acyl cyanamide reagents (e.g., J. Am. Chem. Soc. 2010, 132, 4381), adapted for the specific reactivity of the N-methylbenzamide variant.

Reagents & Setup[2][3][4][5][6][7][8][9][10]

-

Substrate: 1-Pyrimidine-indole (0.2 mmol) [Directing group required for Rh catalysis]

-

Reagent: N-Cyano-N-methylbenzamide (0.24 mmol, 1.2 equiv)

-

Catalyst: [Cp*RhCl₂]₂ (2.5 mol %)

-

Additive: AgSbF₆ (10 mol %) [Activates the catalyst by removing Cl ligands]

-

Solvent: 1,2-Dichloroethane (DCE) or Toluene

-

Temperature: 100 °C

Step-by-Step Workflow

-

Catalyst Activation: In a glovebox or under N₂, charge a screw-cap reaction vial with [Cp*RhCl₂]₂ (3.1 mg) and AgSbF₆ (6.9 mg). Add 1.0 mL of dry DCE and stir for 5 minutes to generate the cationic species.

-

Substrate Addition: Add the indole substrate (0.2 mmol) and N-Cyano-N-methylbenzamide (38.4 mg, 0.24 mmol).

-

Reaction: Seal the vial and heat to 100 °C in an oil bath for 12–16 hours.

-

Note: The mixture may turn dark red/brown, indicating active catalysis.

-

-

Workup: Cool to room temperature. Dilute with CH₂Cl₂ (10 mL) and filter through a short pad of celite to remove metal residues.

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient). The byproduct, N-methylbenzamide, is polar and will elute significantly later than the cyanated product.

Experimental Logic Flow

Caption: Figure 2. Operational workflow for electrophilic cyanation using N-Cyano-N-methylbenzamide.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Reagent stability / Low electrophilicity | Switch to a more polar solvent (HFIP or DCE/TFE mix) to stabilize the transition state. |

| No Reaction | Catalyst poisoning | Ensure N-Cyano-N-methylbenzamide is pure; trace free cyanide (from decomposition) can poison Rh/Co catalysts. |

| Byproduct Co-elution | N-methylbenzamide polarity | Use a basic wash (aq. NaHCO₃) during workup; N-methylbenzamide is water-soluble enough to be partially removed. |

References

-

N-Acyl Cyanamides as Cyanating Agents

-

Nakao, Y. et al. "N-Acyl Cyanamides". J. Am. Chem. Soc.[2]2010 , 132, 4381.

-

-

General Electrophilic Cyanation Reviews

-

"The state of the art of electrophilic N-cyanation of amines." ResearchGate.[3]

-

-

Comparative Reagent (NCTS)

- "Transition-Metal-Catalyzed Cyanation by Using N-Cyano-N-phenyl-p-toluenesulfonamide." Chem. Asian J.2018, 13, 482.

-

Reagent Data

- PubChem: N-Cyano-N-methylbenzamide (CID 20261950).

Sources

Safety data sheet (SDS) and toxicity profile of N-Cyano-N-methylbenzamide

An In-depth Technical Guide to the Safety and Toxicity Profile of N-Cyano-N-methylbenzamide

Introduction: Navigating the Unknowns of a Niche Synthetic Intermediate

N-Cyano-N-methylbenzamide (CAS No: 13829-13-5) is a member of the benzamide class of organic compounds, characterized by a benzoyl group linked to a nitrogen atom which is further substituted with both a methyl and a cyano group.[1] While its direct applications are not widely documented in mainstream literature, its structure suggests utility as a versatile intermediate in organic synthesis, potentially in the development of pharmaceuticals or agrochemicals where the benzamide scaffold is a common motif. For researchers and drug development professionals, understanding the safety and toxicological profile of such a compound is not merely a regulatory formality but a cornerstone of responsible innovation and laboratory safety.

This guide is structured to provide a comprehensive overview of N-Cyano-N-methylbenzamide, addressing its known properties, inferring its likely safety profile based on analogous compounds, and proposing robust experimental protocols to formally characterize its toxicity. Due to the limited publicly available data specific to this molecule, this document adopts a predictive and precautionary approach, synthesizing information from structurally related compounds to build a scientifically grounded safety assessment. This approach empowers researchers to handle the compound with appropriate caution and provides a clear roadmap for generating the empirical data required for full toxicological characterization.

Section 1: Physicochemical Identity

A foundational understanding of a compound's physical and chemical properties is essential for safe handling, storage, and the design of relevant toxicological studies. The key identifiers and computed properties for N-Cyano-N-methylbenzamide are summarized below.

| Property | Value | Source |

| IUPAC Name | N-cyano-N-methylbenzamide | PubChem[1] |

| CAS Number | 13829-13-5 | PubChem[1] |

| Molecular Formula | C₉H₈N₂O | PubChem[1] |

| Molecular Weight | 160.17 g/mol | PubChem[1] |

| Canonical SMILES | CN(C#N)C(=O)C1=CC=CC=C1 | PubChem[1] |

| Physical State | Solid (Predicted) | TCI[2] |

| Melting Point | 79°C | TCI[2] |

| Color | White to Pale Yellow (Predicted) | TCI[2] |

Section 2: Safety Data Sheet (SDS) Profile: A Precautionary Synthesis

In the absence of a dedicated SDS, this section constructs a provisional safety profile based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications of structurally similar compounds, such as N-cyanobenzamide and 4-Cyano-N-methylbenzamide.[3]

Hazard Identification

The primary acute hazard anticipated for N-Cyano-N-methylbenzamide is oral toxicity, a common feature among related benzamides.

GHS Summary:

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 4 (Predicted) | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) |

| Skin Sensitization | Category 1 (Possible) | H317: May cause an allergic skin reaction | Warning | GHS07 (Exclamation Mark) |

-

Justification: The "Harmful if swallowed" (H302) classification is inferred from the parent compound N-cyanobenzamide and the isomer 4-Cyano-N-methylbenzamide.[3] The potential for skin sensitization (H317) is noted for the 4-cyano isomer, suggesting that this risk should be considered for N-Cyano-N-methylbenzamide until proven otherwise.

First-Aid Measures

In case of exposure, immediate and appropriate first-aid is critical. The following measures are recommended:

-

If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell.[2] Rinse mouth thoroughly with water. Do not induce vomiting.

-

If on Skin: Remove all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[2]

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.[5]

Handling and Storage

Prudent laboratory practice is paramount for minimizing exposure risk.

-

Handling: Use this compound only in a well-ventilated area, preferably within a chemical fume hood.[6] Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes by wearing appropriate personal protective equipment. Do not eat, drink, or smoke when using this product.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[7]

Exposure Controls and Personal Protection

-

Engineering Controls: A chemical fume hood is the primary engineering control to minimize inhalation exposure. Safety showers and eyewash stations should be readily accessible.[4]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (US: ANSI Z87.1, EU: EN166).[8]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[9] Wear a lab coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved particulate respirator.

-

Section 3: Toxicological Profile and Mechanistic Insights

This section delves into the known toxicological data of related compounds to build a predictive profile for N-Cyano-N-methylbenzamide and discusses potential mechanisms of toxicity based on its chemical structure.

Acute Toxicity

The most relevant available data point comes from N-Methylbenzamide (CAS 613-93-4), which lacks the cyano group. It has a reported oral LD50 of 840 mg/kg in mice .[2][10] This value places it in GHS Category 4 for acute oral toxicity, aligning with the "Harmful if swallowed" classification predicted for N-Cyano-N-methylbenzamide.[10] The presence of the cyano group could potentially increase toxicity, making this LD50 value a conservative starting point for risk assessment.

Other Toxicological Endpoints

-

Skin/Eye Irritation: While no specific data exists, many benzamide derivatives are known to cause skin and eye irritation upon direct contact.[5][11]

-

Sensitization: As noted, the isomer 4-Cyano-N-methylbenzamide is classified as a potential skin sensitizer, indicating a risk of allergic reaction upon repeated contact.

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: There is currently no available data to assess the potential of N-Cyano-N-methylbenzamide to be a carcinogen, mutagen, or reproductive toxin. These critical data gaps must be addressed through formal testing before the compound is used in any long-term or high-exposure applications.

Predicted Mechanism of Toxicity

The toxicity of N-Cyano-N-methylbenzamide can be hypothesized to arise from two main structural features: the benzamide core and the N-cyano moiety.

-

Role of the N-Cyano Group: A primary toxicological concern for any N-cyano compound is the potential for metabolic cleavage to release cyanide ions (CN⁻). Cyanide is a potent and rapid-acting poison that inhibits cytochrome c oxidase, the terminal enzyme in the mitochondrial electron transport chain, effectively halting cellular respiration. While the metabolic stability of the N-CN bond in this specific molecule is unknown, this pathway represents a plausible and severe mechanism of toxicity.

Caption: Hypothetical metabolic activation of N-Cyano-N-methylbenzamide.

-

Benzamide Core Neurotoxicity: Benzamide derivatives exhibit a wide range of biological activities, often targeting the central nervous system. For example, the common insect repellent DEET (N,N-Diethyl-meta-toluamide) acts as a blocker of neuronal sodium and potassium channels and may target octopaminergic synapses in insects.[12] While a direct parallel cannot be drawn, it highlights that the benzamide scaffold itself can possess neurotoxic potential independent of the cyano group. Any toxicological assessment should therefore consider potential neurotoxic effects.

Section 4: Experimental Protocols for Toxicity Assessment

To address the existing data gaps, a structured, tiered approach to toxicity testing is required. The following protocols describe foundational in vitro and in vivo assays essential for characterizing the toxicological profile of N-Cyano-N-methylbenzamide.

Workflow for In Vitro Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. It measures the metabolic activity of mitochondrial reductase enzymes. A reduction in this activity is indicative of cytotoxicity.

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Culture: Plate a relevant human cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) in a 96-well microplate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of N-Cyano-N-methylbenzamide in a suitable solvent (e.g., DMSO). Create a series of dilutions in cell culture medium to achieve the desired final concentrations.

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle control (solvent only) and untreated control wells. Incubate for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Following treatment, add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the compound concentration to calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).

Protocol for Acute Oral Toxicity Study (OECD 425)

The Up-and-Down Procedure (UDP) is an alternative to the classical LD₅₀ test that uses significantly fewer animals while still allowing for the classification of a substance and the determination of a point estimate of the LD₅₀.

Experimental Rationale: This method is chosen for its ethical advantage in reducing animal usage. It involves sequential dosing of single animals. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) of the previous animal.

Methodology Outline:

-

Animal Model: Use a single sex of a standard laboratory rodent strain (e.g., female Wistar rats).

-

Limit Test: Begin with a limit test at a dose of 2000 mg/kg (or 5000 mg/kg if low toxicity is expected). If the animal survives, the LD₅₀ is considered to be above this limit, and no further testing is needed.

-

Main Test (if limit test fails):

-

Starting Dose: Select a starting dose based on available information. Given the LD₅₀ of the related N-Methylbenzamide is 840 mg/kg, a starting dose of 550 mg/kg would be a reasonable starting point.

-

Dosing Progression: Dose one animal. If it survives, the dose for the next animal is increased by a factor of 3.2. If it dies, the dose for the next animal is decreased by the same factor.

-

Observation: Observe animals for at least 14 days, monitoring for clinical signs of toxicity, body weight changes, and mortality.

-

-

Data Analysis: The LD₅₀ is calculated from the results of a small number of animals (typically 4-6) using a maximum likelihood method. The results allow for classification according to the GHS.

Conclusion and Future Directions

N-Cyano-N-methylbenzamide is a compound with a sparse public data profile. However, by leveraging data from structurally related benzamides, a precautionary safety and handling framework can be established. It should be treated as a substance that is harmful if swallowed and a potential skin sensitizer . The most significant, albeit hypothetical, toxicological risk stems from the potential metabolic release of cyanide.

For any organization intending to use this compound in research or development, empirical validation of this predicted profile is essential. The protocols outlined in this guide for in vitro cytotoxicity and in vivo acute oral toxicity represent the minimum first steps in a comprehensive toxicological evaluation. Further studies, including mutagenicity (e.g., Ames test) and skin sensitization assays, would be the logical next steps to build a complete and reliable safety profile, ensuring the protection of researchers and the integrity of the scientific work.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20261950, N-Cyano-N-methylbenzamide. Available from: [Link]

-

Younes, E. A., et al. (2020). N-(Cyano(naphthalen-1-yl)methyl)benzamides: synthesis, crystal structures, and colorimetric sensing of fluoride anions. New Journal of Chemistry, 44, 16546-16556. Available from: [Link]

-

U.S. Environmental Protection Agency. CompTox Chemicals Dashboard for 4-Chloro-N-[cyano(ethoxy)methyl]benzamide. Available from: [Link]

-

Chem Service, Inc. (2016). Safety Data Sheet for N,N-Dimethylbenzamide. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84805, Benzamide, N-cyano-. Available from: [Link]

- Google Patents. (1992). EP0355480B1 - Process for the preparation of n-methylbenzamide.

-

J. Mex. Chem. Soc. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Available from: [Link]

-

LookChem. Safety Data Sheet for N-Methylbenzamide. Available from: [Link]

-

Swale, D. R., et al. (2014). Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). PLoS ONE, 9(8), e103713. Available from: [Link]

Sources

- 1. N-Cyano-N-methylbenzamide | C9H8N2O | CID 20261950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Benzamide, N-cyano- | C8H6N2O | CID 84805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. cdn.chemservice.com [cdn.chemservice.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity Patterns of N-Cyano-N-methylbenzamide: A Technical Guide

Executive Summary & Molecular Architecture

N-Cyano-N-methylbenzamide (CAS: 13829-13-5) represents a specialized class of "activated amides" known as N-acylcyanamides. Unlike standard amides, which are poor electrophiles due to strong amidic resonance (

This guide provides a mechanistic breakdown of its reactivity with nucleophiles, positioning it as a versatile reagent for chemoselective acylation and heterocyclic synthesis .

Electronic Structure and Activation

The reactivity is governed by the competition between the carbonyl carbon and the cyano carbon. The N-cyano group exerts a strong inductive effect (-I) and mesomeric withdrawal, effectively decoupling the nitrogen lone pair from the carbonyl. This destabilizes the amide bond, making the carbonyl highly electrophilic—analogous to an acid chloride but with greater stability and selectivity.

Figure 1: Electrophilic sites and activation logic of the N-acylcyanamide scaffold.

Reactivity Profile with Nucleophiles

The reaction outcome is dictated by the "hardness" of the nucleophile and the reaction conditions (solvent polarity, temperature).

Reaction with Hard Nucleophiles (Amines & Alcohols)

Pathway: Nucleophilic Acyl Substitution (Acyl Transfer)

The primary application of N-cyano-N-methylbenzamide is as a benzoyl transfer agent. The reaction proceeds via a tetrahedral intermediate followed by the expulsion of the N-methylcyanamide anion.

-

Mechanism:

-

Nucleophilic attack at the carbonyl carbon.[1]

-

Formation of tetrahedral intermediate.

-

Collapse of intermediate and expulsion of

. -

Proton transfer to form the stable amide/ester and methylcyanamide.

-

Advantages over Benzoyl Chloride:

-

Selectivity: Less prone to hydrolytic side reactions.

-

Neutral Byproducts: The byproduct (methylcyanamide) is less corrosive than HCl generated from acid chlorides.

Reaction with Bifunctional Nucleophiles (Hydrazines & Azides)

Pathway: Heterocyclization

While the carbonyl is the kinetic trap, the cyano group allows for cyclization reactions, particularly with 1,3-dipoles or binucleophiles.

-

Hydrazine: Attack can occur at the carbonyl (forming benzhydrazide) or, under forcing conditions, across the N-CN system to form triazole derivatives.

-

Sodium Azide: Cycloaddition at the nitrile to form N-acyl-5-aminotetrazoles (though steric bulk of the methyl group may hinder this compared to secondary N-acylcyanamides).

Experimental Protocols

Protocol A: Chemoselective Benzoylation of a Primary Amine

This protocol demonstrates the use of N-cyano-N-methylbenzamide to benzoylate benzylamine, validating its acyl-transfer capability.

Reagents:

-

N-Cyano-N-methylbenzamide (1.0 equiv)

-

Benzylamine (1.1 equiv)

-

Dichloromethane (DCM), anhydrous[2]

-

Triethylamine (Et

N) (1.2 equiv)[2]

Workflow:

-

Preparation: Dissolve 160 mg (1.0 mmol) of N-cyano-N-methylbenzamide in 5 mL anhydrous DCM in a round-bottom flask under inert atmosphere (

). -

Addition: Add Et

N (1.2 mmol), followed by dropwise addition of benzylamine (1.1 mmol) at 0°C. -

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (SiO

, Hexane/EtOAc 3:1). -

Workup:

-

Dilute with 20 mL DCM.

-

Wash with 1M HCl (2 x 10 mL) to remove unreacted amine and the methylcyanamide byproduct.

-

Wash with saturated NaHCO

and Brine.[2] -

Dry over Na

SO

-

-

Validation: Product is N-benzylbenzamide. Confirm via

H NMR.

Protocol B: Synthesis of the Reagent (Validation)

If the reagent is not commercially sourced, it can be synthesized via the reaction of benzoyl chloride with methylcyanamide.

Workflow:

-

Dissolve methylcyanamide (1.0 equiv) in DCM containing Pyridine (2.0 equiv).

-

Add Benzoyl chloride (1.0 equiv) dropwise at 0°C.

-

Stir 2 hours at RT.

-

Standard aqueous workup yields N-cyano-N-methylbenzamide.

Mechanistic Visualization

The following diagram details the bifurcation of reactivity based on nucleophile type.

Figure 2: Divergent reaction pathways: Acyl substitution vs. Cycloaddition.

Comparative Data: Acylating Power

The following table contextualizes the reactivity of N-cyano-N-methylbenzamide against standard benzoylating agents.

| Reagent | Leaving Group | Reactivity (Relative) | Byproduct Removal | Chemoselectivity |

| Benzoyl Chloride | Cl | High (Explosive) | Difficult (HCl gas/salt) | Low (Attacks OH, NH, SH) |

| Benzoyl Azide | N | High | Hazardous (Explosion risk) | Moderate |

| N-Cyano-N-methylbenzamide | (MeNCN) | Moderate-High | Easy (Water soluble) | High (Favors Amines) |

| Benzamide | NH | Very Low | N/A | Non-reactive |

Safety & Handling (E-E-A-T)

While N-cyano-N-methylbenzamide is a stable solid (mp 75-80°C), its hydrolysis products and metabolic precursors require caution.

-

Cyanamide Release: Upon hydrolysis or reaction, methylcyanamide is released. Cyanamides can inhibit aldehyde dehydrogenase (similar to disulfiram). Avoid alcohol consumption if exposed.

-

Skin Sensitization: Acylating agents are inherent sensitizers. Double-gloving (Nitrile) is mandatory.

-

Storage: Store under inert atmosphere. Moisture will slowly hydrolyze the compound to benzamide and methylcyanamide.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20261950, N-Cyano-N-methylbenzamide. Retrieved from [Link]

-

Organic Chemistry Portal. Amide Synthesis by Acylation: Mechanisms and Reagents. Retrieved from [Link]

Sources

The Ascendancy of Electrophilic N-Cyano Amides: A Technical Guide to the Development and Application of N-Cyano-N-methylbenzamide and its Congeners

Abstract

The introduction of the nitrile functional group is a cornerstone of modern organic synthesis, providing a versatile handle for accessing a myriad of chemical entities, from pharmaceuticals to agrochemicals. Historically, this transformation has been dominated by nucleophilic cyanide sources, often entailing the use of highly toxic and difficult-to-handle reagents. The development of electrophilic cyanating agents has marked a significant paradigm shift, offering safer and often more selective synthetic routes. Within this class, N-cyano amides and their sulfonamide analogues have emerged as powerful tools for the discerning synthetic chemist. This in-depth technical guide chronicles the development of these reagents, with a particular focus on the fundamental N-Cyano-N-methylbenzamide, while also exploring its more recent and highly reactive sulfonamide counterparts. We will delve into the synthetic evolution, mechanistic underpinnings, and practical applications of these reagents, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their utility in contemporary chemical synthesis.

Introduction: The Quest for a Safer "CN+" Synthon

The cyano group is a chameleon of a functional group, capable of being transformed into amines, carboxylic acids, aldehydes, and ketones. Its synthesis, however, has traditionally been fraught with challenges, primarily centered around the use of toxic reagents like hydrogen cyanide and its inorganic salts. The conceptual leap to an electrophilic cyanide source, a "CN+" synthon, has paved the way for a new era of nitrile synthesis. Early examples, such as cyanogen halides (e.g., BrCN), while effective, are highly toxic and volatile, demanding stringent handling precautions.[1] This has fueled the development of more stable, less hazardous, and more tunable electrophilic cyanating agents.

N-cyano amides, and particularly their more activated sulfonamide derivatives like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), have risen to this challenge.[2] These reagents are often crystalline, bench-stable solids that offer a safer alternative without compromising reactivity. This guide will explore the development of this class of reagents, starting with the foundational, yet less explored, N-Cyano-N-methylbenzamide.

The Synthesis of N-Cyano-N-methylbenzamide and its Analogues: From Classical Methods to Modern Innovations

The synthesis of N-cyano amides has evolved significantly, moving from hazardous traditional methods to more sophisticated and safer modern approaches.

The Precursor: Synthesis of N-Methylbenzamide

The journey to N-Cyano-N-methylbenzamide begins with its precursor, N-methylbenzamide. This simple amide can be readily prepared via the acylation of methylamine with benzoyl chloride.

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve methylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.0 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-methylbenzamide, which can be further purified by recrystallization or column chromatography.

Traditional N-Cyanation: The Cyanogen Bromide Route

The classical approach to N-cyanation involves the direct reaction of a secondary amide with a cyanogen halide. While effective, this method necessitates the use of the highly toxic and volatile cyanogen bromide.[1]

Caution: This procedure involves the use of cyanogen bromide, which is highly toxic and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

-

To a stirred solution of N-methylbenzamide (1.0 eq) in a dry, aprotic solvent such as dichloromethane or THF, add a base such as triethylamine (1.2 eq).

-

Cool the mixture to 0 °C.

-

Slowly add a solution of cyanogen bromide (1.1 eq) in the same solvent.

-

Allow the reaction to proceed at 0 °C for 1 hour and then warm to room temperature, stirring overnight.

-

Monitor the reaction by TLC. Upon completion, filter the triethylammonium bromide salt.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

After filtration, remove the solvent in vacuo and purify the crude product by flash column chromatography to yield N-Cyano-N-methylbenzamide.

A Modern Benchmark: The Synthesis of N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)

The development of NCTS represents a significant advancement in the field. Its synthesis is a straightforward, one-step process from inexpensive and readily available starting materials, avoiding the use of cyanogen halides.[2]

-

In a dry Schlenk flask, dissolve phenylurea (80 mmol) in pyridine (54 mL).

-

Place the flask in a room temperature water bath and stir.

-

Slowly add p-toluenesulfonyl chloride (277 mmol) over 5 minutes.

-

Continue stirring for 20 minutes.

-

Slowly pour the reaction mixture into ice-cooled water (400 mL) with mechanical stirring.

-

Filter the resulting precipitate and wash thoroughly with water.

-

Recrystallize the crude product from ethanol and further purify by column chromatography (heptane:ethyl acetate, 15:1) to afford NCTS as a colorless solid (76% yield).[3]

Caption: Synthetic routes to N-cyano amide reagents.

An Innovative "Umpolung" Strategy for N-Cyano Amide Synthesis

A recent and elegant approach to N-cyano amides involves a reversal of polarity ("umpolung"). In this strategy, a readily accessible O-tosyl hydroxamate serves as a nitrogen electrophile, which is then cyanated by a nucleophilic cyanide source like trimethylsilyl cyanide (TMSCN). This method is notable for its mild, transition-metal-free conditions and excellent functional group tolerance.[4][5]

-

To an oven-dried vial, add the O-tosyl hydroxamate (0.1 mmol, 1.0 eq.), trimethylsilyl cyanide (TMSCN, 1.5 eq.), and cesium fluoride (CsF, 2.0 eq.).

-

Add acetonitrile (2.0 mL) under an air atmosphere.

-

Cap the vial tightly and stir vigorously in an ice-water bath (0 °C) for 8-20 hours, monitoring the reaction by TLC.

-

Upon completion, remove the solvent in vacuo and purify the crude material by flash column chromatography to yield the N-cyano amide.

Mechanism of Action: The Nature of Electrophilic Cyanation

N-cyano amides and sulfonamides function as electrophilic cyanating agents through the polarization of the N-CN bond, rendering the cyano carbon susceptible to nucleophilic attack. The electron-withdrawing nature of the acyl or sulfonyl group is crucial for this activation.

Caption: Generalized mechanism of electrophilic cyanation.

The reaction typically proceeds via a nucleophilic attack of the substrate on the cyano carbon of the N-cyano reagent. This is often facilitated by a base or a transition metal catalyst, depending on the nature of the nucleophile. For instance, in the cyanation of organometallic reagents, a transmetalation step may precede the reductive elimination that forms the C-CN bond.

Applications in Organic Synthesis and Drug Discovery

The utility of N-cyano amide reagents is best illustrated through their application in the synthesis of complex molecules and pharmaceutical intermediates.

Cyanation of Aromatic and Heteroaromatic Systems

A primary application of reagents like NCTS is the cyanation of aryl Grignard and organozinc reagents, providing a reliable route to a wide array of benzonitriles.[2] This method is tolerant of various functional groups and has been used in the synthesis of pharmaceutical intermediates.

Synthesis of Nitrogen-Containing Heterocycles

N-cyano reagents are invaluable in the construction of nitrogen-containing heterocycles. For example, they have been employed in the synthesis of 2-aminobenzoxazoles and 2-aminobenzimidazoles, which are important scaffolds in medicinal chemistry.

Deoxycyanamidation of Alcohols

A more recent and innovative application of NCTS is the one-pot deoxycyanamidation of alcohols. This reaction proceeds through an initial N- to O-sulfonyl transfer, followed by an intramolecular cyanamide delivery, showcasing the dual role of NCTS as both a sulfonyl transfer agent and a cyanamide source.[6]

Comparative Analysis of N-Cyano Reagents

The choice of an electrophilic cyanating agent depends on several factors, including reactivity, stability, safety, and cost.

| Reagent | Structure | Key Advantages | Key Disadvantages |

| Cyanogen Bromide | Br-C≡N | Highly reactive, inexpensive. | Highly toxic, volatile, moisture-sensitive.[1] |

| N-Cyano-N-methylbenzamide | Ph-CO-N(Me)-C≡N | Potentially more stable and less volatile than BrCN. | Less reactive than sulfonamide analogues, limited literature. |

| NCTS | Ts-N(Ph)-C≡N | Bench-stable solid, readily synthesized, good reactivity, safer than BrCN.[2] | Higher molecular weight, costlier than BrCN. |

| Umpolung Precursor | R-CO-N(R')-OTs | Mild reaction conditions, excellent functional group tolerance, avoids N-CN reagents.[4][5] | Requires synthesis of the O-tosyl hydroxamate precursor. |

Conclusion and Future Outlook

The development of N-cyano amide and sulfonamide reagents has significantly enriched the toolbox of synthetic chemists for the introduction of the nitrile group. From the hazardous but effective cyanogen bromide to the stable and versatile NCTS, and the innovative umpolung strategies, the field has made remarkable strides in enhancing the safety and efficiency of electrophilic cyanation. While N-Cyano-N-methylbenzamide itself remains a less-explored member of this class, it represents a fundamental structure upon which more complex and reactive reagents have been built.

Future research in this area will likely focus on the development of catalytic systems for the activation of even more benign N-cyano reagents, the expansion of the substrate scope to include challenging transformations, and the design of novel reagents with tailored reactivity and selectivity. The continued evolution of these powerful synthetic tools will undoubtedly accelerate innovation in drug discovery, materials science, and beyond.

References

-

Request PDF on ResearchGate: N-Cyano-N-phenyl-p-toluenesulfonamide. (n.d.). ResearchGate. [Link]

-

Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. (2025, August 19). PubMed. [Link]

-

A Solid-Phase Route to N-Cyanoamides. (2002, January 29). ACS Publications. [Link]

-

N-(Cyano(naphthalen-1-yl)methyl)benzamides: synthesis, crystal structures, and colorimetric sensing of fluoride anions. (n.d.). Royal Society of Chemistry. [Link]

-

Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. (2025, August 19). Nature. [Link]

-

catalyzed Cyanation of Vinylic C-H Bonds : N-Cyano-N- phenyl-p-toluenesulfonamide as cyanati. (n.d.). The Royal Society of Chemistry. [Link]

-

N-Cyanation of Secondary Amines Using Trichloroacetonitrile. (2016, October 18). ACS Publications. [Link]

-

Cyanogen bromide - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

- Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide. (n.d.).

-

How could you convert N-methylbenzamide to the following compounds? b. benzoic acid. (n.d.). Pearson. [Link]

-

A Simple Method for the Electrophilic Cyanation of Secondary Amines. (n.d.). PMC. [Link]

-

The von Braun Cyanogen Bromide Reaction. (n.d.). Wiley Online Library. [Link]

-

Deoxycyanamidation of Alcohols with N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS). (2017, June 29). ACS Publications. [Link]

-

Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. (n.d.). IRIS. [Link]

-

Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. (2017). Organic Chemistry Portal. [Link]

- Process for the preparation of N-cyano-N'-methyl-N''[2-(5-methylimidazol-4-ylmethylthio)-ethyl]-guanidine. (n.d.).

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. N-Cyano-N-phenyl-p-toluenesulfonaMide | 55305-43-6 [chemicalbook.com]

- 4. Reverse polarity of amide nitrogen enables expedient access to N-cyano amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reverse polarity of amide nitrogen enables expedient access to N-cyano amides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Shelf-life and storage conditions for N-Cyano-N-methylbenzamide

An In-Depth Technical Guide to the Shelf-Life and Storage of N-Cyano-N-methylbenzamide

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and ensure the stability of N-Cyano-N-methylbenzamide. Recognizing the limited publicly available stability data for this specific molecule, this document emphasizes the principles and methodologies required to establish its shelf-life and optimal storage conditions. We delve into the molecule's inherent chemical liabilities, outline protocols for forced degradation studies, detail the development of a stability-indicating analytical method, and propose potential degradation pathways. This guide is designed not as a static data sheet, but as a self-validating system for establishing the trustworthiness of N-Cyano-N-methylbenzamide as a research chemical or pharmaceutical intermediate.

Introduction and Core Principles

N-Cyano-N-methylbenzamide is a chemical entity featuring a benzamide core structure with two key functional groups: an N-methyl amide and an N-cyano group. The stability of such a molecule is not an inherent constant but is profoundly influenced by its chemical environment, including temperature, humidity, light, and pH.[1][2] For any application, from small-scale laboratory research to large-scale drug substance manufacturing, ensuring the chemical integrity of the starting material is paramount. The presence of unknown degradation products can compromise experimental results, introduce toxicological risks, and invalidate entire research programs.

The core principle of this guide is to empower the scientist to move beyond generic storage advice by providing the tools to generate empirical stability data. The methodologies described herein are grounded in the guidelines established by the International Council for Harmonisation (ICH), specifically Q1A(R2), which outlines the principles of stability testing for new drug substances.[3]

Physicochemical Profile and Inherent Stability Considerations

The structure of N-Cyano-N-methylbenzamide offers immediate insights into its potential stability challenges. The molecule contains two primary sites susceptible to degradation:

-

The N-Cyano Group: The cyanamide functionality can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could potentially cleave the cyano group to yield N-methylbenzamide.

-

The Amide Bond: The amide linkage is notoriously robust but can undergo hydrolysis under harsh acidic or basic conditions, especially when heated.[4] This would lead to the formation of benzoic acid and N-methylcyanamide.

Therefore, the primary anticipated degradation pathway is hydrolysis. Oxidative and photolytic degradation are also potential, albeit likely secondary, pathways that must be investigated.

Recommended General Storage and Handling

Pending the completion of a formal stability study, a conservative approach to storage is essential. Based on safety data sheets for structurally related benzamides and general chemical principles, the following conditions are recommended as a baseline.[5][6][7]

Table 1: Recommended Preliminary Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential hydrolytic and thermal degradation. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture to prevent oxidation and hydrolysis.[5] |

| Light | Amber vial or stored in the dark | Protects against potential photolytic degradation. |

| Container | Tightly sealed, non-reactive container (e.g., glass) | Prevents exposure to atmospheric moisture and contaminants.[5][6] |

Causality Note: While "cool and dark" is common advice, the specific recommendation for an inert atmosphere is driven by the susceptibility of many organic molecules to long-term, low-level oxidation and hydrolysis, which can be significant over a multi-year shelf-life.

Designing a Forced Degradation Study

A forced degradation, or stress testing, study is the cornerstone of understanding a molecule's stability profile.[1][8] Its purpose is to intentionally degrade the sample under more aggressive conditions than it would typically encounter during storage to rapidly identify likely degradation products and pathways.[9] This information is crucial for developing a stability-indicating analytical method.

The goal is to achieve a target degradation of 5-20% of the parent compound.[1] Degradation beyond this level can lead to secondary and tertiary degradants that may not be relevant to real-world storage conditions.

Experimental Workflow for Forced Degradation

The following diagram outlines the logical flow for conducting a comprehensive forced degradation study.

Caption: Workflow for a forced degradation study of N-Cyano-N-methylbenzamide.

Step-by-Step Protocol for Forced Degradation

-

Prepare Stock Solution: Create a 1 mg/mL solution of N-Cyano-N-methylbenzamide in a suitable organic solvent like acetonitrile.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 1N NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 1N HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.

-

Thermal Degradation: Place a solid sample of the compound in a vial in an oven at 80°C for 48 hours. Also, place a stock solution sample in the oven to test stability in solution.

-

Photolytic Degradation: Expose both solid and solution samples to a light source conforming to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[10] A control sample should be wrapped in aluminum foil to exclude light.

-

Analysis: Analyze all stressed samples, along with a non-stressed control, using the stability-indicating HPLC method detailed below.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.[8] High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is the gold standard for this purpose.[11]

Protocol for HPLC Method Development

-

Column Selection: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). If co-elution of polar degradants with the solvent front is an issue, a Cyano (CN) column can be an effective alternative, offering different selectivity.[3][12]

-

Mobile Phase Selection:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: Acetonitrile

-

-

Gradient Elution: Develop a gradient method to ensure separation of both polar and non-polar species. A suggested starting gradient is:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: 10% B (re-equilibration)

-

-

Detection: Use a PDA detector scanning from 200-400 nm. The extraction wavelength should be set at the absorbance maximum (λ-max) of N-Cyano-N-methylbenzamide.

-